molecular formula C16H15ClFNO2 B184737 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide CAS No. 61887-25-0

2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide

Cat. No. B184737
CAS RN: 61887-25-0
M. Wt: 307.74 g/mol
InChI Key: YTUPAFOLDBNMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide, also known as CFMP, is a synthetic compound that belongs to the class of amides. It is an important chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.

Biochemical And Physiological Effects

2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is also highly soluble in organic solvents, which makes it easy to work with in lab experiments. However, 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has some limitations as well. It is a relatively new compound, and its safety profile has not been fully established. Additionally, 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is a complex compound that requires specialized equipment and expertise to synthesize and work with in lab experiments.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide. One area of interest is the development of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide-based drugs for the treatment of inflammatory conditions, such as arthritis and inflammatory bowel disease. Another area of interest is the development of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide-based drugs for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide involves the reaction between 4-chlorophenol and 4-fluoroaniline in the presence of a base catalyst. The reaction results in the formation of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)acetamide, which is then converted to 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide by reacting it with 2-methylpropionyl chloride in the presence of a base catalyst.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential applications in various fields. It has been found to exhibit antifungal, antitumor, and anti-inflammatory properties. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

61887-25-0

Product Name

2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide

Molecular Formula

C16H15ClFNO2

Molecular Weight

307.74 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide

InChI

InChI=1S/C16H15ClFNO2/c1-16(2,21-14-9-3-11(17)4-10-14)15(20)19-13-7-5-12(18)6-8-13/h3-10H,1-2H3,(H,19,20)

InChI Key

YTUPAFOLDBNMLH-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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